Boc-L-aspartic acid 1-benzyl ester

Catalog No.
S679816
CAS No.
30925-18-9
M.F
C16H21NO6
M. Wt
323.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-aspartic acid 1-benzyl ester

CAS Number

30925-18-9

Product Name

Boc-L-aspartic acid 1-benzyl ester

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1

InChI Key

LDRWTKQWSXGSTM-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=CC=C1

Synonyms

Boc-Asp-OBzl;30925-18-9;Boc-L-asparticacid1-benzylester;SBB066995;N-(tert-Butoxycarbonyl)-L-asparticAcid1-BenzylEster;1-BenzylN-Boc-L-aspartate;(3S)-4-(benzyloxy)-3-[(tert-butoxycarbonyl)amino]-4-oxobutanoicacid;1-BenzylN-(tert-Butoxycarbonyl)-L-aspartate;Commericial;(3S)-3-[(tert-butoxy)carbonylamino]-3-[benzyloxycarbonyl]propanoicacid;PubChem12927;AC1Q1MRP;15066_ALDRICH;Boc-asparticacidbenzylester;SCHEMBL1093029;15066_FLUKA;LDRWTKQWSXGSTM-LBPRGKRZSA-N;MolPort-003-926-625;ACT05195;Boc-L-asparticacida-benzylester;ZINC2539200;ANW-59149;CB-208;MFCD00065563;AKOS015924100

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1=CC=CC=C1

Boc-L-aspartic acid 1-benzyl ester, also known as N-Boc-L-aspartic acid benzyl ester, is a synthetically derived amino acid derivative. It is formed by attaching a Boc (tert-Butyloxycarbonyl) protecting group to the amino group (N-terminus) of L-aspartic acid, a naturally occurring amino acid, and a benzyl ester group to the carboxylic acid group (C-terminus) on the side chain []. This compound serves as a valuable building block in organic synthesis, particularly for the preparation of peptides containing aspartic acid residues [].


Molecular Structure Analysis

The key features of Boc-L-aspartic acid 1-benzyl ester's structure include []:

  • Central Carbon Chain: The core structure is a four-carbon chain with a carboxylic acid group at one end and an amino group at the other.
  • L-Aspartic Acid Backbone: The amino group is attached to a chiral center containing a carboxylic acid group and a side chain with another carboxylic acid group. This configuration defines the molecule as L-aspartic acid.
  • Boc Protecting Group: The amino group is protected by a Boc group, which is bulky and hinders its reactivity in peptide synthesis. This allows for selective modification of the side chain carboxylic acid group.
  • Benzyl Ester Group: The side chain carboxylic acid is esterified with a benzyl group (CH2Ph). This ester group can be selectively cleaved under specific conditions to reveal the free carboxylic acid group for peptide bond formation.

Chemical Reactions Analysis

Boc-L-aspartic acid 1-benzyl ester is involved in several key chemical reactions relevant to peptide synthesis []:

  • Peptide Bond Formation

    The benzyl ester group can be cleaved using acidic or basic conditions, generating the free carboxylic acid group on the side chain. This reactive group can then participate in peptide bond formation with another amino acid or peptide fragment using coupling reagents.

    Example (peptide bond formation with H2N-R, another amino acid):

    Boc-L-Asp(OBzl)-OH + H2N-R + Coupling Reagent -> Boc-L-Asp(R)-OH + HOBzl (where R is the side chain of another amino acid)

  • Deprotection

    The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amino group of aspartic acid. This allows for further modification or incorporation into the peptide chain.

    Example (Boc deprotection):

    Boc-L-Asp(OBzl)-OH + TFA -> H-L-Asp(OBzl)-OH + Boc-OH (TFA = trifluoroacetic acid)


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility for Boc-L-aspartic acid 1-benzyl ester might not be readily available due to its use as a building block in synthesis rather than a final product. However, it is expected to be a white to off-white crystalline solid, soluble in organic solvents like dichloromethane and dimethylformamide, with limited solubility in water due to the presence of the hydrophobic benzyl group [].

Peptide Synthesis

Boc-L-aspartic acid 1-benzyl ester is a valuable building block in peptide synthesis due to the presence of both a protected amine group (Boc) and a benzyl ester protecting group on the carboxylic acid. The Boc group ensures chemoselective coupling with other amino acids, while the benzyl ester can be selectively cleaved under mild conditions to reveal the free carboxylic acid needed for peptide bond formation. This makes Boc-L-aspartic acid 1-benzyl ester a versatile reagent for the construction of complex peptides with aspartic acid residues [].

Medicinal Chemistry

Studies suggest Boc-L-aspartic acid 1-benzyl ester may have potential applications in the development of new therapeutic agents. Research has explored its use as a precursor for the synthesis of aspartic acid-based peptidomimetics with potential antitumor activity []. Additionally, its anesthetic properties have been investigated, although further research is needed to determine its efficacy and safety profile [].

Organic Synthesis

Boc-L-aspartic acid 1-benzyl ester can serve as a starting material for the synthesis of various aspartic acid derivatives. The protected amine and carboxylic acid functionalities allow for selective modification and manipulation, enabling the creation of novel compounds with potential applications in drug discovery or material science [].

XLogP3

1.9

Wikipedia

Boc-L-aspartic acid 1-benzyl ester

Dates

Modify: 2023-08-15

Explore Compound Types